REACTION_CXSMILES
|
[ClH:1].[CH3:2][SiH:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5]>>[CH3:2][Si:3]([CH:7]([CH3:9])[CH3:8])([CH:4]([CH3:6])[CH3:5])[Cl:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methyldiisopropylsilane
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C[SiH](C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were fitted to a stirrer-equipped 200 mL four-neck flask
|
Type
|
ADDITION
|
Details
|
This was followed by the addition of 0.01 g platinum/divinyltetramethyldisiloxane complex
|
Type
|
DISTILLATION
|
Details
|
Distillation at ambient pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |